molecular formula C8H7ClO B057693 (2r)-2-(2-Chlorophenyl)oxirane CAS No. 62566-66-9

(2r)-2-(2-Chlorophenyl)oxirane

Cat. No. B057693
Key on ui cas rn: 62566-66-9
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-QMMMGPOBSA-N
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Patent
US04011319

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% dispersion of sodium hydride in mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of o-chlorobenzaldehyde there is obtained o-chlorostyrene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].C[S+](C)C.[Cl:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[CH:11]1[O:13]C1>>[Cl:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[CH:11]=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C2CO2)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[I-].C[S+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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